Cas no 2639399-21-4 (tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)

Tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative featuring a tert-butyl ester group and a 2-chlorophenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and biologically active molecules. The (4R)-configuration ensures stereochemical precision, making it suitable for asymmetric synthesis applications. The tert-butyl ester moiety enhances stability and facilitates further functionalization under mild conditions. Its structural features, including the thiazolidine ring and chlorophenyl group, contribute to its utility in medicinal chemistry, such as in the development of protease inhibitors or other heterocyclic scaffolds. The compound is typically handled under inert conditions due to its sensitivity.
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate structure
2639399-21-4 structure
商品名:tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
CAS番号:2639399-21-4
MF:C14H18ClNO2S
メガワット:299.81622171402
CID:5639299
PubChem ID:53870221

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2639399-21-4
    • tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
    • EN300-27783796
    • インチ: 1S/C14H18ClNO2S/c1-14(2,3)18-13(17)11-8-19-12(16-11)9-6-4-5-7-10(9)15/h4-7,11-12,16H,8H2,1-3H3/t11-,12?/m0/s1
    • InChIKey: HCOULVOVQSRRGU-PXYINDEMSA-N
    • ほほえんだ: ClC1C=CC=CC=1C1N[C@H](C(=O)OC(C)(C)C)CS1

計算された属性

  • せいみつぶんしりょう: 299.0746777g/mol
  • どういたいしつりょう: 299.0746777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 63.6Ų

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27783796-0.5g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-27783796-10.0g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-27783796-0.1g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-27783796-5.0g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-27783796-1.0g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-27783796-10g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4
10g
$3992.0 2023-09-09
Enamine
EN300-27783796-0.25g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-27783796-2.5g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-27783796-0.05g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-27783796-5g
tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-21-4
5g
$2692.0 2023-09-09

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate 関連文献

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylateに関する追加情報

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate: A Comprehensive Overview

The compound tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate, with the CAS number 2639399-21-4, is a notable organic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the class of thiazolidinones, which are five-membered heterocycles containing sulfur and nitrogen atoms. The structure of this compound features a thiazolidine ring substituted with a tert-butyl group at the 4-position and a 2-chlorophenyl group at the 2-position, making it a unique derivative with potential applications in drug design and material science.

Recent studies have highlighted the importance of thiazolidinone derivatives in medicinal chemistry due to their diverse biological activities. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that such compounds can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate structure is particularly interesting because the tert-butyl group enhances lipophilicity, potentially improving bioavailability when used as a drug candidate. Meanwhile, the 2-chlorophenyl substituent introduces electronic effects that can modulate the compound's reactivity and selectivity in biological systems.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving thiazolidine ring formation and subsequent substitution or coupling reactions. The stereochemistry at the 4R position is crucial for its biological activity, as stereochemistry often plays a significant role in determining the efficacy of pharmaceutical compounds. Recent advancements in asymmetric synthesis have made it possible to produce this enantiomerically pure compound with high yield and efficiency.

The application of tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate extends beyond pharmacology. Its structural versatility makes it a valuable building block in organic synthesis. For example, it can serve as an intermediate in the construction of more complex molecules with potential applications in agrochemicals or advanced materials. Moreover, its stability under various reaction conditions makes it suitable for use in both laboratory settings and industrial-scale production.

From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has shown that under aerobic conditions, this compound undergoes microbial degradation, albeit at a slower rate compared to other similar compounds. This information is critical for industries involved in its production or use to ensure compliance with environmental regulations and to minimize ecological risks.

In conclusion, tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate stands out as a versatile and intriguing compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the advancement of science and technology.

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